molecular formula C16H13ClO3 B8262290 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- CAS No. 37975-19-2

1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-

Cat. No.: B8262290
CAS No.: 37975-19-2
M. Wt: 288.72 g/mol
InChI Key: HXLJEXGLRWDMDB-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom, with a 4-chlorophenyl group attached to one end and a 4-methoxyphenyl group attached to the other. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Claisen condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in anhydrous ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- may involve large-scale Claisen condensation reactions using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1-(4-chlorophenyl)-3-phenyl-: Similar structure but lacks the methoxy group.

    1,3-Propanedione, 1-(4-methoxyphenyl)-3-phenyl-: Similar structure but lacks the chloro group.

    1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-hydroxyphenyl)-: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both chloro and methoxy substituents on the aromatic rings. This combination of functional groups can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLJEXGLRWDMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458851
Record name 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37975-19-2
Record name 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37975-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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